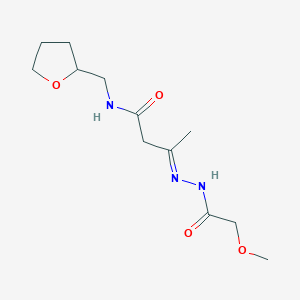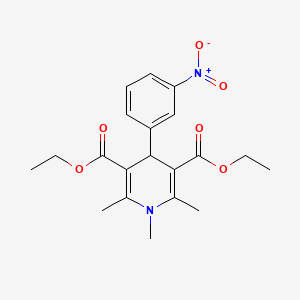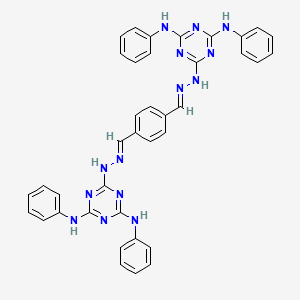
Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- is a complex organic compound with potential applications in various scientific fields. This compound features a butanamide backbone with a methoxyacetylhydrazono group and a tetrahydrofurfuryl substituent, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- typically involves multiple steps, starting with the preparation of the methoxyacetylhydrazono group. This can be achieved through the reaction of methoxyacetic acid with hydrazine hydrate under controlled conditions. The resulting intermediate is then reacted with butanamide and 2-tetrahydrofurfurylamine to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetylhydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted butanamides with different functional groups.
Scientific Research Applications
Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetylhydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydrofurfuryl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 3-(acetylhydrazono)-N-(2-tetrahydrofurfuryl)-
- Butanamide, 3-(methoxyacetylhydrazono)-N-(2-furfuryl)-
- Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrothiophenyl)-
Uniqueness
Butanamide, 3-(methoxyacetylhydrazono)-N-(2-tetrahydrofurfuryl)- is unique due to the presence of both the methoxyacetylhydrazono and tetrahydrofurfuryl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H21N3O4 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3E)-3-[(2-methoxyacetyl)hydrazinylidene]-N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C12H21N3O4/c1-9(14-15-12(17)8-18-2)6-11(16)13-7-10-4-3-5-19-10/h10H,3-8H2,1-2H3,(H,13,16)(H,15,17)/b14-9+ |
InChI Key |
BSVDSIZZAOCLCK-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC)/CC(=O)NCC1CCCO1 |
Canonical SMILES |
CC(=NNC(=O)COC)CC(=O)NCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11103732.png)
![2-[3-Amino-4,6-dimethyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B11103747.png)

![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)
![Methyl 2-{[4-(diethylamino)phenyl]sulfanyl}-3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B11103765.png)
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11103769.png)
![2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11103774.png)

![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
![3-({[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11103784.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11103789.png)


